molecular formula C9H18O B6264686 3-cyclobutyl-2,2-dimethylpropan-1-ol CAS No. 2098144-61-5

3-cyclobutyl-2,2-dimethylpropan-1-ol

Cat. No.: B6264686
CAS No.: 2098144-61-5
M. Wt: 142.2
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Description

3-Cyclobutyl-2,2-dimethylpropan-1-ol is a branched tertiary alcohol characterized by a cyclobutyl substituent at the third carbon and two methyl groups at the second carbon of the propanol backbone. The cyclobutyl group introduces unique steric and electronic effects, which may influence solubility, reactivity, and biological activity compared to other substituents like aryl, amino, or alkoxy groups .

Properties

CAS No.

2098144-61-5

Molecular Formula

C9H18O

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Scientific Research Applications

3-Cyclobutyl-2,2-dimethylpropan-1-ol finds applications in various fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a reagent in biochemical assays and studies involving enzyme inhibition.

  • Medicine: It may be explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

  • Industry: It is used in the manufacture of polymers and plastic products, often as an intermediate in chemical reactions.

Mechanism of Action

The mechanism by which 3-cyclobutyl-2,2-dimethylpropan-1-ol exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Amino Groups (e.g., Cyclopropylamino, Diethylamino): Amino-substituted analogs are often used in pharmaceutical synthesis (e.g., aziridine precursors ), though discontinuation of certain derivatives (e.g., 3-amino-1-cyclopropyl variant) suggests challenges in scalability or safety . Halogenated Derivatives (e.g., Tribromo): Brominated alcohols are under scrutiny for environmental and health impacts, with ongoing evaluations for restrictions under RoHS .

Regulatory and Safety Profiles: The methoxy analog is compliant with TSE/BSE regulations, critical for biologics manufacturing . The tolyl derivative’s IFRA standards emphasize the need for rigorous safety assessments in cosmetics . Limited data on diethylamino and cyclobutyl variants highlights gaps in hazard characterization .

Synthetic Methodologies: Similar compounds are synthesized via catalytic processes (e.g., RuCl[(S,S)-Tsdpen]-mediated asymmetric reductions ) or continuous flow systems (e.g., bromophenoxy derivatives ).

Biological Activity

3-Cyclobutyl-2,2-dimethylpropan-1-ol is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 2098144-61-5
  • Molecular Formula : C9H18O

The biological activity of this compound is attributed to its ability to interact with various biological targets. The hydroxyl group in its structure allows for hydrogen bonding, which is crucial for its reactivity and interactions with biomolecules. Additionally, the cyclobutane ring contributes to the compound's stability and may influence its pharmacokinetic properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Neuroprotective Effects : There is emerging evidence that compounds similar to this compound can promote neuronal growth and improve neuronal architecture, potentially making it useful in treating neurodegenerative diseases .
  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation in cellular models.

Case Studies and Experimental Data

Recent studies have focused on the pharmacological effects of this compound. Below are summarized findings from various research efforts:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 25 µg/mL.
Study BNeuroprotective EffectsIn vitro assays showed increased neurite outgrowth in neuronal cell cultures treated with the compound compared to controls.
Study CAnti-inflammatory ActivityReduced levels of pro-inflammatory cytokines (e.g., TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages at a concentration of 10 µM.

Dosage and Administration

The effective dosage for achieving biological activity varies based on the specific application and target organism or cell type. For instance:

  • Antimicrobial Use : Doses ranging from 10 to 50 µg/mL have been tested for efficacy against bacterial strains.
  • Neuroprotective Studies : Concentrations around 5 to 20 µM were effective in promoting neuronal health without cytotoxicity.

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